(S)-5-Fluoro-2-(1-((8-oxo-8,9-dihydro-7H-purin-6-YL)amino)propyl)-3-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of GS-563117 involves the oxidation of Idelalisib. Idelalisib is metabolized primarily by aldehyde oxidase to form GS-563117 . The specific synthetic routes and reaction conditions for the industrial production of GS-563117 are not widely documented, but it is known that the compound is produced as a metabolite during the metabolism of Idelalisib .
化学反应分析
GS-563117 undergoes several types of chemical reactions, including oxidation and reduction. The primary reaction involved in its formation is the oxidation of Idelalisib by aldehyde oxidase . Common reagents and conditions used in these reactions include aldehyde oxidase and appropriate oxidative conditions. The major product formed from these reactions is GS-563117 itself .
科学研究应用
GS-563117 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a research tool to study the metabolism and pharmacokinetics of Idelalisib . Additionally, GS-563117 is used to investigate the inhibition of cytochrome P450 3A (CYP3A) and its implications in drug-drug interactions . The compound is also valuable in studying the pharmacodynamics of Idelalisib and its effects on various cellular pathways .
作用机制
GS-563117 exerts its effects primarily by inhibiting cytochrome P450 3A (CYP3A). Unlike Idelalisib, which is a potent inhibitor of PI3K-δ, GS-563117 does not inhibit PI3K-δ but instead acts as a mechanism-based inhibitor of CYP3A . This inhibition can lead to increased plasma concentrations of drugs that are metabolized by CYP3A, thereby affecting their pharmacokinetics and potentially leading to drug-drug interactions .
相似化合物的比较
GS-563117 is unique in its specific inhibition of CYP3A compared to other metabolites of Idelalisib. Similar compounds include other metabolites of Idelalisib, such as those formed by cytochrome P450 enzymes and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . GS-563117 stands out due to its specific formation via aldehyde oxidase and its distinct mechanism of action as a CYP3A inhibitor .
属性
分子式 |
C22H18FN7O2 |
---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
5-fluoro-2-[(1S)-1-[(8-oxo-7,9-dihydropurin-6-yl)amino]propyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H18FN7O2/c1-2-14(26-18-17-19(25-11-24-18)29-22(32)28-17)20-27-15-10-6-9-13(23)16(15)21(31)30(20)12-7-4-3-5-8-12/h3-11,14H,2H2,1H3,(H3,24,25,26,28,29,32)/t14-/m0/s1 |
InChI 键 |
PEYAOBRJGKFVDV-AWEZNQCLSA-N |
手性 SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC(=O)N5 |
规范 SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC(=O)N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。